(1S,5R,11R,13R,14R,16R,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol
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Overview
Description
The compound (1S,5R,11R,13R,14R,16R,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol is a complex organic molecule characterized by its unique heptacyclic structure. This compound is notable for its intricate arrangement of rings and stereocenters, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R,11R,13R,14R,16R,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol involves multiple steps, including cyclization and functional group transformations. The synthetic route typically starts with simpler precursors that undergo a series of cyclization reactions to form the heptacyclic core. Key reaction conditions include the use of strong acids or bases to facilitate ring closure and the application of heat to drive the reactions to completion .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Functional groups on the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
The compound has several applications in scientific research:
Chemistry: It is used as a model compound to study complex ring systems and stereochemistry.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and enzyme binding.
Industry: It can be used in the synthesis of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[7.7.2.1~2,5~.0~3,8~.0~13,17~]nonadecane-4,5,7,8,14-pentol .
- (1S,3S,4R,5R,6S,7R,8S,9S,13R,14R,16S)-15-ethyl-3,5,9-trimethoxy-12-methylidene-15-azahexacyclo[12.2.1.1{4,7}.0{1,6}.0{8,13}.0{8,16}]octadecan-17-one .
Uniqueness
The uniqueness of (1S,5R,11R,13R,14R,16R,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol lies in its heptacyclic structure and the specific arrangement of its functional groups. This makes it distinct from other similar compounds and provides unique properties and reactivity .
Properties
Molecular Formula |
C20H27NO2 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(1S,5R,11R,13R,14R,16R,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol |
InChI |
InChI=1S/C20H27NO2/c1-9-10-6-11-16-19-5-3-4-18(2)8-21(16)12(14(18)19)7-20(11,17(9)23)15(19)13(10)22/h10-17,22-23H,1,3-8H2,2H3/t10-,11?,12-,13+,14-,15+,16?,17-,18+,19+,20-/m1/s1 |
InChI Key |
SYQIMSBCRURKCZ-SCDZVHLSSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@]34[C@@H]1[C@H]5C[C@]67[C@H]3[C@H]([C@H](CC6C4N5C2)C(=C)[C@H]7O)O |
Canonical SMILES |
CC12CCCC34C1C5CC67C3C(C(CC6C4N5C2)C(=C)C7O)O |
Origin of Product |
United States |
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